2-chloro-N-(2,6-difluorobenzyl)acetamide
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Overview
Description
2-chloro-N-(2,6-difluorobenzyl)acetamide is an organic compound with the molecular formula C₉H₈ClF₂NO and a molecular weight of 219.62 g/mol . It is a derivative of acetamide, characterized by the presence of a chloro group and two fluorine atoms on the benzyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-difluorobenzyl)acetamide typically involves the reaction of 2,6-difluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction mixture is often subjected to crystallization to isolate the product, followed by recrystallization to achieve the desired purity. The use of advanced purification techniques such as column chromatography may also be employed to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-difluorobenzyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2,6-difluorobenzyl)acetamide is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-difluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylbenzyl)acetamide
- 2-chloro-N-(2,6-dichlorobenzyl)acetamide
- 2-chloro-N-(2,6-dibromobenzyl)acetamide
Uniqueness
2-chloro-N-(2,6-difluorobenzyl)acetamide is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity compared to similar compounds with different substituents .
Properties
CAS No. |
1219827-87-8 |
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Molecular Formula |
C9H8ClF2NO |
Molecular Weight |
219.61 g/mol |
IUPAC Name |
2-chloro-N-[(2,6-difluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-7(11)2-1-3-8(6)12/h1-3H,4-5H2,(H,13,14) |
InChI Key |
IIJIGOITGCLHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CCl)F |
Origin of Product |
United States |
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